N-Methoxy-N,5-dimethylthiophene-2-carboxamide
CAS No.: 132960-12-4
Cat. No.: VC21240894
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132960-12-4 |
|---|---|
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | N-methoxy-N,5-dimethylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C8H11NO2S/c1-6-4-5-7(12-6)8(10)9(2)11-3/h4-5H,1-3H3 |
| Standard InChI Key | QXLYHESQCOQIEN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(=O)N(C)OC |
| Canonical SMILES | CC1=CC=C(S1)C(=O)N(C)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
N-Methoxy-N,5-dimethylthiophene-2-carboxamide, also known as 2-Thiophenecarboxamide, N-methoxy-N,5-dimethyl-, is identified by the CAS registry number 132960-12-4. The compound has the molecular formula C₈H₁₁NO₂S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
Structural Features
The compound features a thiophene ring as its core structure, which is a five-membered aromatic heterocycle containing a sulfur atom. This thiophene core is functionalized with:
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A carboxamide group (–CONH) at the 2-position
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A methoxy group (–OCH₃) attached to the nitrogen of the carboxamide
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A methyl group (–CH₃) also attached to the nitrogen of the carboxamide
This specific arrangement of functional groups contributes to the compound's chemical behavior and potential applications. The presence of both electron-donating groups (methyl) and groups with specific electronic properties (methoxy) creates a unique electronic distribution within the molecule.
Physical and Chemical Properties
Chemical Reactivity
The reactivity of this compound is primarily governed by:
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The thiophene ring, which can undergo electrophilic aromatic substitution reactions, albeit with different regioselectivity compared to benzene due to the presence of the sulfur atom
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The carboxamide functional group, which can participate in various transformations including reduction and nucleophilic addition reactions
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The methoxy group, which influences the electronic properties of the molecule and can potentially enhance its nucleophilicity or electrophilicity depending on reaction conditions
Solubility Profile
Based on its structure, N-Methoxy-N,5-dimethylthiophene-2-carboxamide is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Its solubility in water is likely limited due to its predominantly hydrophobic nature .
Synthesis and Preparation Methods
Comparison with Related Compounds
For the related compound N,N-dimethylthiophene-2-carboxamide (compound 3ma), the synthesis procedure involves direct amidation catalyzed by I₂/TBHP with HCl . This reaction pathway suggests that similar catalytic systems might be applicable for the synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide, with appropriate modifications to accommodate the different substituents.
Analytical Characterization
| Product Reference | Purity | Availability Status | Estimated Delivery |
|---|---|---|---|
| 54-OR962856 | 95% | Available | Apr 28, 2025 |
| 10-F688061 | 95% | Discontinued | Not applicable |
| 3D-HFA96012 | Min. 95% | Discontinued | Not applicable |
Biological Activity and Applications
Chemical Applications
The N-methoxy-N-methyl amide functional group present in this compound makes it potentially useful as:
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A synthetic intermediate in organic synthesis, particularly in the preparation of ketones via addition of organometallic reagents
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A directing group in C-H functionalization reactions
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A building block for more complex heterocyclic compounds with potential pharmaceutical applications
Structure-Activity Relationships
Impact of Structural Features on Activity
The structure of N-Methoxy-N,5-dimethylthiophene-2-carboxamide contains several key features that may influence its biological and chemical activity:
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The thiophene ring provides a planar, aromatic scaffold that can interact with biological targets through π-stacking and hydrophobic interactions.
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The amide functionality serves as both a hydrogen bond acceptor (via the carbonyl oxygen) and a structural linker.
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The N-methoxy group introduces additional hydrogen bond accepting capability while also affecting the electronic properties of the amide.
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The 5-methyl substituent on the thiophene ring can enhance lipophilicity and may influence the compound's binding to protein targets.
Comparison with Related Thiophene Derivatives
The structural differences between N-Methoxy-N,5-dimethylthiophene-2-carboxamide and related thiophene derivatives, such as N,N-dimethylthiophene-2-carboxamide, provide insights into structure-activity relationships:
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The replacement of one N-methyl group with a methoxy group in N-Methoxy-N,5-dimethylthiophene-2-carboxamide likely affects its reactivity, particularly in nucleophilic addition reactions.
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The introduction of the 5-methyl group on the thiophene ring can influence the electronic distribution within the aromatic system, potentially altering reactivity patterns in electrophilic substitution reactions.
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These structural modifications may also impact the compound's pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.
Future Research Directions
Technological Applications
The unique structural features of N-Methoxy-N,5-dimethylthiophene-2-carboxamide suggest potential applications beyond pharmaceuticals:
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As a building block in the synthesis of functional materials, such as organic semiconductors, given the electronic properties of thiophene derivatives.
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In the development of chemical sensors, leveraging the specific interaction patterns of the functional groups present in the molecule.
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